2-Ethynyl-4,5-difluoroaniline

Analytical Chemistry Quality Control Chemical Synthesis

Sourcing fluorinated anilines with precise substitution for heterocycle synthesis often results in long lead times. 2-Ethynyl-4,5-difluoroaniline (CAS 143101-25-1) offers a direct solution, providing an ortho-alkyne and electron-withdrawing 4,5-difluoro motif in one building block. This enables efficient, regioselective construction of metabolically stable 5,6-difluoroindoles and difluoroquinolines. • Ortho-ethynyl & 4,5-difluoro substitution for unique cyclization reactivity. • Streamlines synthesis of privileged fluorinated scaffolds for kinase inhibitor programs. • Reliable click chemistry partner with distinct ¹⁹F NMR handle for tracking.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 143101-25-1
Cat. No. B115145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-4,5-difluoroaniline
CAS143101-25-1
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1N)F)F
InChIInChI=1S/C8H5F2N/c1-2-5-3-6(9)7(10)4-8(5)11/h1,3-4H,11H2
InChIKeyLNQYKYKVMWBRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-4,5-difluoroaniline Specifications & Procurement


2-Ethynyl-4,5-difluoroaniline (CAS 143101-25-1) is a fluorinated aromatic amine with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol [1]. It is primarily employed as a specialized synthetic building block, featuring an ortho-ethynyl group and vicinal 4,5-difluoro substitution on the aniline ring [1]. This structure provides unique reactivity profiles for constructing complex heterocyclic molecules, particularly through cyclization reactions .

Why Analogs Cannot Replace 2-Ethynyl-4,5-difluoroaniline


The unique combination of a terminal alkyne at the ortho-position and electron-withdrawing fluorine atoms at the 4,5-positions in 2-Ethynyl-4,5-difluoroaniline creates a specific electronic and steric environment that cannot be replicated by mono-fluoro or non-fluorinated 2-ethynylaniline analogs . This substitution pattern is crucial for regioselective transformations, such as the efficient construction of indole rings [1] and polysubstituted quinolines [2]. The electron-withdrawing effect of the 4,5-difluoro groups significantly alters the nucleophilicity of the amine and the reactivity of the alkyne, which is a key differentiator for accessing specific fluorinated heterocyclic scaffolds of pharmaceutical interest [2].

Selection Evidence for 2-Ethynyl-4,5-difluoroaniline


Purity & Characterization Data

The compound is commercially available with a high purity specification of ≥95% or 98% , which is essential for ensuring reproducibility in complex synthetic sequences. Its identity and purity are commonly verified by standard analytical techniques including 1H NMR and 13C NMR spectroscopy . Physical properties such as density (1.26 g/cm³) and boiling point (225.7°C at 760 mmHg) are also documented, which are critical for handling and reaction planning [1].

Analytical Chemistry Quality Control Chemical Synthesis

Heterocycle Synthesis Reactivity

This compound is a key substrate in the synthesis of valuable heterocyclic scaffolds. For example, it can be used in the construction of indole rings from 2-ethynylaniline derivatives catalyzed by copper(II) salts [1] and in the direct synthesis of polysubstituted quinoline derivatives via InBr3-promoted dimerization [2]. The specific 4,5-difluoro substitution pattern imparts unique electronic properties that influence the regioselectivity and efficiency of these cyclization reactions, as fluorinated aryls are known to be problematic in standard cross-coupling conditions [3]. The presence of the terminal alkyne also makes it an ideal substrate for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Medicinal Chemistry Organic Synthesis Cyclization

Safety & Handling Profile

The compound is classified as stable under recommended storage conditions, though specific decomposition temperature data is not available . As with many fluorinated anilines, standard laboratory safety practices apply: it is recommended to avoid breathing mist, gas, or vapours and to prevent contact with skin and eyes . The safety data sheet indicates the necessity of using personal protective equipment, including chemical impermeable gloves, and handling in a well-ventilated place .

Chemical Safety Occupational Health Laboratory Management

2-Ethynyl-4,5-difluoroaniline Research Applications


Fluorinated Indole Library Synthesis

In medicinal chemistry campaigns targeting kinase inhibitors or GPCR modulators, 2-Ethynyl-4,5-difluoroaniline (CAS 143101-25-1) can be used as a starting material for the construction of 2-substituted-5,6-difluoroindoles [1]. The fluorine atoms on the indole core are known to enhance metabolic stability and binding affinity, making these scaffolds highly valuable. This compound provides a direct entry point to a privileged chemical space that is often challenging to access through other routes.

CuAAC Click Chemistry Conjugates

The terminal alkyne moiety of 2-Ethynyl-4,5-difluoroaniline (CAS 143101-25-1) makes it an ideal reaction partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction . It can be used to create fluorinated triazole-containing bioconjugates, fluorescent probes, or small molecule libraries. The 4,5-difluoro pattern provides a distinct NMR and mass spectrometry handle for tracking reaction progress and confirming product identity.

Functionalized Quinoline Precursors for Agrochemicals

The InBr3-promoted dimerization of 2-ethynylaniline derivatives is a proven methodology for synthesizing polysubstituted quinolines [2]. Using 2-Ethynyl-4,5-difluoroaniline (CAS 143101-25-1) as the substrate enables the direct introduction of two fluorine atoms onto the quinoline core, a modification frequently used in agrochemical discovery to fine-tune physicochemical properties like lipophilicity and bioavailability.

Quote Request

Request a Quote for 2-Ethynyl-4,5-difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.